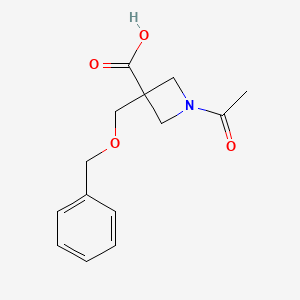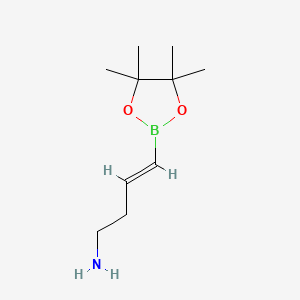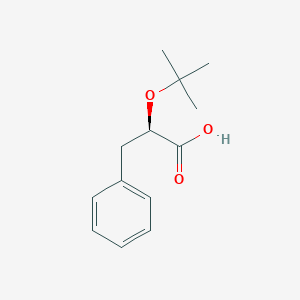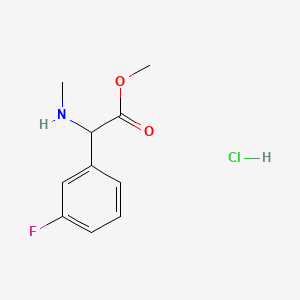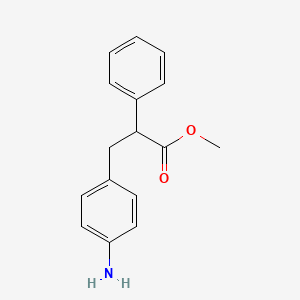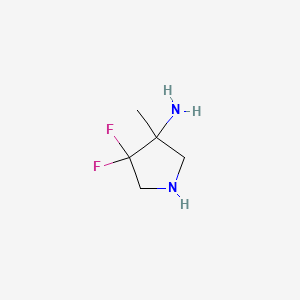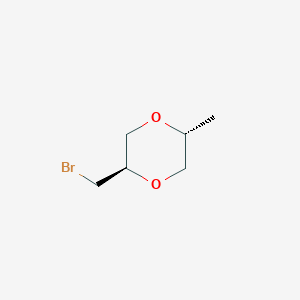![molecular formula C14H21N3O4 B13506868 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the imidazo[1,2-a]pyridine ring: This step involves cyclization reactions under specific conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group . This amine group can then participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylpyridine-2-carboxylic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid apart is its unique combination of the imidazo[1,2-a]pyridine core and the Boc-protected amine group. This structure provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19) |
Clé InChI |
VPPWARSKGCPJCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC2=NC(=CN2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


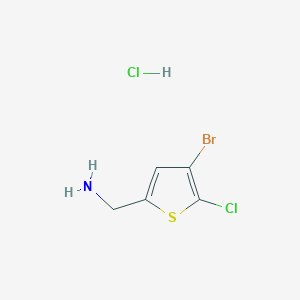
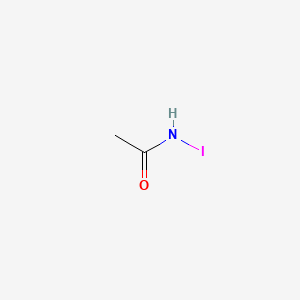
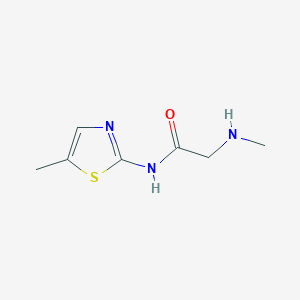

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
